molecular formula C41H78N2O3.CH4O4S<br>C42H82N2O7S B12675386 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) CAS No. 82799-39-1

2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate)

Cat. No.: B12675386
CAS No.: 82799-39-1
M. Wt: 759.2 g/mol
InChI Key: ROAKSCITFUYHQN-YIQDKWKASA-N
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Description

Systematic Nomenclature Breakdown

The IUPAC name 2-(methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) is derived from its core structure:

  • Parent chain : Ethyl oleate, an ester formed between ethanol and oleic acid.
  • Substituents :
    • A methyl(2-(oleoylamino)ethyl)amino group at the second carbon of the ethyl backbone.
    • A methyl sulphate counterion neutralizing the quaternary ammonium charge.

The systematic name reflects:

  • Oleoyl moieties : Derived from oleic acid (cis-9-octadecenoic acid), denoted as "(Z)-octadec-9-enoyl" in IUPAC terms.
  • Aminoethyl-methyl group : A tertiary amine with methyl and 2-(oleoylamino)ethyl substituents.
  • Methyl sulphate : An anionic sulfate ester (CH3SO4) serving as the counterion.

Molecular Formula and Weight Analysis

The molecular formula is C41H79N2O7S , calculated as follows:

Component Formula Contribution
Ethyl oleate backbone C20H38O2
Methyl(2-(oleoylamino)ethyl)amino group C21H41N2O2
Methyl sulphate counterion CH3SO4

Molecular weight :

  • Ethyl oleate : 310.51 g/mol
  • Aminoethyl-methyl group : 353.56 g/mol
  • Methyl sulphate : 111.10 g/mol
  • Total : 775.17 g/mol (excluding counterion charge compensation).

Stereochemical Configuration of Oleoyl Moieties

Both oleoyl groups exhibit cis (Z) configuration at the Δ9 double bond, consistent with natural oleic acid derivatives. Key stereochemical features include:

  • Bond geometry : The cis arrangement creates a 30° kink in the hydrocarbon chain, influencing packing density and solubility.
  • Chirality : The compound lacks chiral centers but retains geometric isomerism due to the double bond.

Sulfate Ester Group Geometry

The methyl sulphate group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°. Key structural parameters:

Property Value
S–O bond length 1.49 Å
O–S–O bond angle 109.5°
Electronegativity (S) 2.58 (Pauling scale)

This geometry is stabilized by resonance between sulfur’s sp3 hybrid orbitals and the oxyanion. The sulfate group’s polarity enhances the compound’s solubility in polar solvents.

Properties

CAS No.

82799-39-1

Molecular Formula

C41H78N2O3.CH4O4S
C42H82N2O7S

Molecular Weight

759.2 g/mol

IUPAC Name

methyl hydrogen sulfate;2-[methyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C41H78N2O3.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)42-36-37-43(3)38-39-46-41(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21H,4-17,22-39H2,1-3H3,(H,42,44);1H3,(H,2,3,4)/b20-18-,21-19-;

InChI Key

ROAKSCITFUYHQN-YIQDKWKASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(C)CCOC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN(C)CCOC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Oleoylaminoethyl Intermediate

  • Starting Materials: Oleic acid or oleoyl chloride and 2-(methylamino)ethylamine.
  • Reaction: Amidation under controlled temperature (typically 80–120°C) in an organic solvent such as dichloromethane or toluene.
  • Catalysts: Acid catalysts or coupling agents (e.g., DCC, EDC) may be used to facilitate amide bond formation.
  • Monitoring: Reaction progress is monitored by TLC or HPLC until the amine starting material is consumed.

Esterification to Form Oleate Ester

  • Reagents: The oleoylaminoethyl intermediate is reacted with oleic acid or oleoyl chloride.
  • Conditions: Esterification is performed in an organic solvent with a base (e.g., triethylamine) to neutralize HCl if oleoyl chloride is used.
  • Temperature: Typically 0°C to 120°C depending on reagents.
  • Purification: The product is purified by filtration, washing, and drying to remove unreacted materials and by-products.

Formation of Mono(methyl sulphate) Salt

  • Reagents: The oleate ester amine is reacted with methyl sulfate (dimethyl sulfate) or methyl hydrogen sulfate.
  • Reaction Conditions: Conducted in an organic solvent or aqueous medium at temperatures ranging from 0°C to 160°C, preferably 80–120°C.
  • Catalysts: Substitution reaction catalysts may be used to enhance reaction efficiency.
  • Reaction Time: Typically 4 to 36 hours, monitored by disappearance of the free amine via TLC or HPLC.
  • Post-Treatment: Cooling, filtration, concentration, and recrystallization (e.g., with ethanol) to purify the mono(methyl sulphate) salt.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 Oleic acid/oleoyl chloride + 2-(methylamino)ethylamine Organic solvent, 80–120°C, acid catalyst Oleoylaminoethyl intermediate Amidation reaction
2 Oleoylaminoethyl intermediate + oleic acid/oleoyl chloride Organic solvent, base, 0–120°C 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate Esterification
3 Oleate amine + methyl sulfate Organic solvent or aqueous, 0–160°C, catalyst Mono(methyl sulphate) salt Salt formation, substitution reaction

Research Findings and Optimization

  • Raw Materials: Use of readily available oleic acid and methylaminoethylamine reduces cost and environmental impact.
  • Environmental Considerations: The method avoids heavy metal catalysts and uses organic acids or inorganic acids (e.g., sulfuric acid) that are manageable industrially.
  • Reaction Monitoring: TLC and HPLC are effective for tracking reaction progress and ensuring complete conversion.
  • Yield and Purity: Optimized reaction times (4–36 hours) and temperatures (80–120°C) yield high purity products suitable for industrial scale.
  • Scalability: The process is amenable to large-scale production due to inexpensive reagents and minimal environmental pollution.

Data Table: Typical Reaction Parameters

Parameter Range Preferred Conditions Notes
Amidation Temperature 80–120°C 100°C Ensures efficient amide bond formation
Esterification Temperature 0–120°C 25–80°C Controlled to prevent side reactions
Salt Formation Temperature 0–160°C 80–120°C Optimal for substitution reaction
Reaction Time (Salt Formation) 4–36 hours 12–24 hours Monitored by TLC/HPLC
Solvents Dichloromethane, Toluene, Ethanol Depends on step Organic solvents preferred
Catalysts Acid catalysts, substitution catalysts p-Toluenesulfonic acid, bases Enhance reaction rates
Purification Filtration, recrystallization Ethanol recrystallization Removes impurities

Chemical Reactions Analysis

2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, resulting in the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and oleoylamino groups, using reagents like sodium hydroxide or halogenated compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Applications in Pharmaceuticals

Drug Delivery Systems : The compound has been studied for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to encapsulate hydrophilic drugs in lipophilic carriers. It can enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical formulations.

Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that it can be effective against various bacterial strains, suggesting its potential use as an antimicrobial agent in topical formulations .

Applications in Cosmetics

Emulsifying Agent : In cosmetic formulations, 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) serves as an emulsifying agent. Its ability to stabilize oil-in-water emulsions makes it valuable in creams and lotions, enhancing texture and stability.

Skin Conditioning Agent : The compound is also utilized for its skin-conditioning properties. It can improve skin hydration and barrier function, making it suitable for use in moisturizers and other skin care products .

Applications in Materials Science

Surfactant Properties : This compound's surfactant properties have been explored in various industrial applications. It can reduce surface tension in formulations, making it useful in detergents and cleaning agents.

Biodegradable Materials : There is ongoing research into the use of this compound in developing biodegradable materials. Its natural fatty acid structure aligns with the growing demand for sustainable materials in packaging and other applications .

Case Study 1: Pharmaceutical Formulation Development

In a study published by Parchem, researchers formulated a novel drug delivery system using 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate). The results indicated improved drug solubility and enhanced therapeutic efficacy compared to traditional methods. The study highlighted the importance of optimizing the formulation parameters to achieve the desired release profiles .

Case Study 2: Cosmetic Product Efficacy

A clinical trial conducted on a moisturizer containing this compound demonstrated significant improvements in skin hydration levels over eight weeks. Participants reported enhanced skin texture and reduced dryness, underscoring the compound's effectiveness as a skin-conditioning agent .

Mechanism of Action

The mechanism of action of 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of microbial cell membranes, contributing to its antimicrobial properties. Additionally, it may interact with specific molecular targets, such as enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) with structurally analogous compounds, focusing on physicochemical characteristics, functional efficacy, and industrial applications.

Structural Analogues and Key Properties

Compound Molecular Weight (g/mol) CMC (mM) Solubility in Water Thermal Stability (°C)
2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) ~750 0.5–1.0 Moderate 150–200
Cetrimonium chloride 320 5–10 High 80–120
Behentrimonium chloride 490 0.1–0.5 Low 200–250
Oleylamine ethoxylate (10 EO) ~650 0.2–0.8 High 100–150

Notes:

  • Critical Micelle Concentration (CMC) : The compound exhibits a lower CMC than cetrimonium chloride, indicating superior surfactant efficiency at lower concentrations. However, it is less efficient than behentrimonium chloride, which has a longer alkyl chain (C22 vs. C18).
  • Solubility : Moderate water solubility arises from its amphiphilic structure, balancing hydrophobic oleoyl chains and hydrophilic quaternary ammonium groups. This contrasts with cetrimonium chloride (high solubility due to shorter alkyl chains) and behentrimonium chloride (low solubility due to longer chains).
  • Thermal Stability : Its stability up to 200°C surpasses cetrimonium chloride but is comparable to behentrimonium chloride, likely due to robust sulfate counterions and branched architecture.

Functional Performance

  • Emulsification : Demonstrates superior emulsion stability in silicone-oil systems compared to cetrimonium chloride, attributed to stronger interfacial film formation.
  • Biodegradability : Less biodegradable than oleylamine ethoxylates due to the persistence of quaternary ammonium groups, posing environmental concerns.
  • Toxicity : LD50 (oral, rat) is ~1200 mg/kg, higher than behentrimonium chloride (~800 mg/kg), suggesting milder toxicity.

Research Findings and Limitations

Recent studies highlight its efficacy in nanoparticle synthesis as a stabilizing agent, where its branched structure prevents aggregation better than linear analogues. However, challenges include:

  • High production costs due to multi-step synthesis.
  • Environmental persistence of methyl sulfate counterions.

Biological Activity

2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) is a complex surfactant compound with the CAS number 82799-39-1. It is notable for its potential biological activities, which include antimicrobial properties and effects on cellular membranes. This article aims to provide a detailed examination of its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C₄₁H₇₈N₂O₃·CH₄O₄S
  • Molecular Weight : 759.17 g/mol
  • EINECS Number : 280-036-3
  • SMILES Notation : CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(C)CCOC(=O)CCC(=O)O

The compound features a long hydrophobic chain, which contributes to its surfactant properties, and a quaternary ammonium group that enhances its solubility in aqueous environments.

Antimicrobial Properties

Research indicates that 2-(Methyl(2-(oleoylamino)ethyl)amino)ethyl oleate, mono(methyl sulphate) exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains, the compound demonstrated:

  • Inhibition of Growth : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

The antimicrobial action is believed to be due to the disruption of bacterial cell membranes. The surfactant properties allow the compound to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Cytotoxicity Studies

While the compound shows promise as an antimicrobial agent, cytotoxicity studies are essential for determining its safety profile. In vitro tests on human cell lines revealed:

  • Cell Viability : At concentrations below 100 µg/mL, the compound exhibited minimal cytotoxic effects, with over 80% cell viability observed.
  • Dose-Response Relationship : Higher concentrations led to increased cytotoxicity, emphasizing the need for careful dosage in therapeutic applications.

Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted by researchers at a food science institute evaluated the effectiveness of this compound as a food preservative. The results indicated:

  • Application : When applied to meat products, it reduced bacterial load significantly over a storage period of two weeks.
  • Shelf Life Extension : The treated samples showed an extension in shelf life by approximately 30%, highlighting its potential use in food safety.

Study 2: Dermatological Applications

Another investigation focused on the dermatological applications of this compound. It was tested for its ability to inhibit skin pathogens like Propionibacterium acnes:

  • Results : The compound reduced bacterial counts on skin samples significantly after topical application.
  • Formulation Potential : Its surfactant properties suggest potential for inclusion in acne treatment formulations.

Data Table of Biological Activities

Activity TypeTest OrganismMIC (µg/mL)Cell Viability (%)
AntimicrobialStaphylococcus aureus50>80
AntimicrobialEscherichia coli100>85
AntimicrobialPropionibacterium acnes200>90
Food PreservationMeat ProductsN/AN/A
DermatologicalHuman SkinN/A>85

Q & A

Q. What analytical techniques are recommended for assessing the purity of this compound?

To evaluate purity, combine thin-layer chromatography (TLC) with silicic acid stationary phases and visualize results using sulfuric acid charring or water saturation for non-destructive purification . High-performance liquid chromatography (HPLC) with silicic acid columns can separate oleate and methyl sulphate moieties, while gas chromatography with flame ionization detection (GC/FID) using dimethyl acetal derivatives quantifies synthetic intermediates . Confirm structural integrity via GC/MS on underivatized samples (electron impact ionization) or derivatized forms (e.g., pentafluorobenzyl oxime derivatives for enhanced stability) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural validation requires multi-technique triangulation:

  • Nuclear Magnetic Resonance (NMR) : Analyze ester/amide proton environments and methyl sulphate quaternary nitrogen.
  • Mass Spectrometry : Use electron impact ionization (EI-MS) for underivatized samples or positive ion-chemical ionization (PCI-MS) for derivatized forms (e.g., dimethyl acetals) to resolve fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify ester carbonyl (~1740 cm⁻¹) and sulphate S=O (~1350–1450 cm⁻¹) stretches.

Advanced Research Questions

Q. How can discrepancies in molecular weight data from different mass spectrometry techniques be resolved?

Inconsistencies often arise from ionization efficiency or degradation. For example:

  • Electrospray Ionization (ESI-MS) may fail for underivatized compounds due to instability .
  • EI-MS provides reliable fragmentation but requires derivatization (e.g., pentafluorobenzyl oxime) to stabilize reactive groups .
  • Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic pattern analysis to distinguish degradation products from impurities.

Q. What strategies mitigate degradation during experimental handling?

  • Storage : Use inert atmospheres (argon/nitrogen) and low temperatures (-20°C) to reduce hydrolysis of ester/sulphate bonds .
  • Derivatization : Convert unstable aldehydes or amines to dimethyl acetals or pentafluorobenzyl oximes before GC/MS analysis .
  • Solvent Selection : Avoid protic solvents (e.g., water, methanol) in synthesis; opt for anhydrous dimethylformamide (DMF) or dichloromethane (DCM) .

Q. How can synthetic yield be optimized given the compound’s structural complexity?

  • Stepwise Synthesis : Isolate intermediates (e.g., 2-(oleoylamino)ethyl methylamine) before esterification with oleoyl chloride .
  • Catalysis : Use lipases or transition-metal catalysts for regioselective esterification .
  • Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate byproducts with similar polarities .

Q. How can interactions with biological membranes or proteins be systematically analyzed?

  • Liposome Binding Assays : Incorporate the compound into phosphatidylcholine liposomes and monitor membrane fluidity via fluorescence anisotropy.
  • Metabolomic Profiling : Use liquid chromatography-mass spectrometry (LC-MS) to identify metabolites (e.g., oleic acid, methyl sulphate) in cell lysates, referencing gut microbiota studies on fatty acid derivatives .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized receptors (e.g., G-protein-coupled receptors) .

Data Contradiction Analysis

Q. How to interpret conflicting results between NMR and MS data?

  • Case Example : If NMR indicates a methyl sulphate group but MS shows a mass shift suggesting hydrolysis, repeat analysis under anhydrous conditions to rule out ambient moisture interference .
  • Artifact Identification : Compare synthetic batches using HPLC-UV/Vis to detect oxidized byproducts (e.g., oleate peroxides) that alter spectral profiles .

Q. What computational methods support structural elucidation?

  • Density Functional Theory (DFT) : Simulate IR/NMR spectra to validate experimental peaks .
  • Molecular Dynamics (MD) : Model lipid bilayer interactions to predict membrane permeability .

Methodological Best Practices

  • Safety Protocols : Handle methyl sulphate groups in fume hoods with nitrile gloves and acid-resistant aprons due to potential irritancy .
  • Waste Management : Neutralize sulphate residues with calcium carbonate before disposal .

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